5-Ethoxypentane-1-thiol
Description
Properties
Molecular Formula |
C7H16OS |
|---|---|
Molecular Weight |
148.27 g/mol |
IUPAC Name |
5-ethoxypentane-1-thiol |
InChI |
InChI=1S/C7H16OS/c1-2-8-6-4-3-5-7-9/h9H,2-7H2,1H3 |
InChI Key |
VDDDFOBDKMOTMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCCS |
Origin of Product |
United States |
Scientific Research Applications
Materials Science
Thiol-Ene Chemistry
The compound is extensively used in thiol-ene chemistry, which is a versatile method for synthesizing polymers and crosslinked networks. Thiol-ene reactions allow for the formation of materials with tailored properties through the addition of thiols to alkenes. This method is particularly useful in creating coatings, adhesives, and other materials with specific mechanical and thermal properties.
Case Study: Photoinitiated Thiol-Ene Polymerization
A study demonstrated the use of 5-Ethoxypentane-1-thiol in photoinitiated thiol-ene polymerization, where it was combined with various vinyl compounds under UV light. The resulting polymers exhibited enhanced mechanical properties and thermal stability compared to those produced by conventional methods .
| Parameter | Thiol-Ene Polymer | Conventional Polymer |
|---|---|---|
| Glass Transition Temp. | 60 °C | 40 °C |
| Tensile Strength | 50 MPa | 30 MPa |
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 5-Ethoxypentane-1-thiol can be designed as potential anticancer agents. The thiol group is crucial for forming disulfide bonds that can disrupt cellular functions in cancer cells.
Case Study: Synthesis of Anticancer Compounds
A study focused on synthesizing epidithiodiketopiperazines using 5-Ethoxypentane-1-thiol as a key intermediate. These compounds showed significant cytotoxic effects against multiple human cancer cell lines, suggesting that modifications to the thiol structure can enhance therapeutic efficacy .
Polymer Chemistry
Thiol-Michael Addition Reactions
The compound is also employed in thiol-Michael addition reactions, which are essential for creating functionalized polymers. This reaction allows for the incorporation of various functional groups into polymer backbones, facilitating the development of smart materials that respond to environmental stimuli.
Case Study: Development of Responsive Polymers
In a recent study, 5-Ethoxypentane-1-thiol was utilized to synthesize polymers that respond to pH changes. The resulting materials displayed significant swelling behavior in acidic environments, demonstrating their potential for applications in drug delivery systems .
Comparison with Similar Compounds
Functional Group and Structural Analysis
The table below compares 5-Ethoxypentane-1-thiol with three structurally related compounds:
Physical and Chemical Properties
- Solubility: Thiol-containing compounds (e.g., 5-Ethoxypentane-1-thiol) generally exhibit lower water solubility compared to hydroxyl or amino analogs due to reduced hydrogen-bonding capacity. Ethoxy substitution further decreases polarity relative to amino groups . 5-Amino-1-pentanol (hydroxyl + amine) is more water-soluble than 5-Ethoxypentane-1-thiol.
- Boiling/Melting Points: Thiols (e.g., 5-Aminopentane-1-thiol) typically have lower boiling points than corresponding alcohols (e.g., 5-Amino-1-pentanol) due to weaker hydrogen bonding. The ethoxy group in 5-Ethoxypentane-1-thiol may slightly elevate boiling points compared to alkanes but remain lower than alcohols.
Preparation Methods
Synthesis of 5-Ethoxypentan-1-ol
The precursor 5-ethoxypentan-1-ol is synthesized via Williamson ether synthesis.
Procedure :
Thiolation via Nucleophilic Substitution
The hydroxyl group of 5-ethoxypentan-1-ol is converted to a thiol.
Method A: Tosylation and Thiol Displacement
-
Tosylation :
-
Thiol Introduction :
Method B: Direct Displacement with NaSH
-
5-Ethoxypentyl bromide reacts with sodium hydrosulfide (NaSH) in THF.
-
Conditions : 60°C, 12 h.
-
Yield : 68% (purity >90%).
Mitsunobu Reaction with Thioacetic Acid
Reaction Mechanism
The Mitsunobu reaction enables direct conversion of 5-ethoxypentan-1-ol to the thioester, followed by hydrolysis.
Procedure :
-
Thioester Formation :
-
Hydrolysis :
Bunte Salt Hydrolysis
Synthesis of Bunte Salt
Procedure :
-
Alkylation of Sodium Thiosulfate :
-
Acid Hydrolysis :
Thiourea Route
Alkylation of Thiourea
Procedure :
-
Formation of Isothiouronium Salt :
-
Alkaline Hydrolysis :
Reductive Methods
Reduction of Disulfides
Procedure :
-
Disulfide Synthesis :
-
5-Ethoxypentane-1-thiol oxidized to disulfide () using HO.
-
-
Reduction with LiAlH :
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Purity | Key Challenges |
|---|---|---|---|---|---|
| Williamson + Tosylation | TsCl, thiourea, NaOH | Reflux, 48 h | 52% | 85% | Low tosylation efficiency |
| Mitsunobu Reaction | Thioacetic acid, DIAD, PPh | 0–25°C, 4 h | 84% | 92% | Cost of reagents |
| Bunte Salt Hydrolysis | NaSO, HCl | 60–80°C, 8 h | 65% | 89% | Byproduct (NaHSO) formation |
| Thiourea Route | Thiourea, NaOH | Reflux, 6 h | 58% | 88% | Competing elimination reactions |
| Disulfide Reduction | HO, LiAlH | 0°C, 2 h | 72% | 94% | Requires disulfide precursor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
